

# Application Notes for In Situ Generation of (S,S)-Chiraphite Catalyst

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## Compound of Interest

Compound Name: (S,S)-Chiraphite

Cat. No.: B3178870

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## Introduction

**(S,S)-Chiraphite** is a highly effective chiral phosphine-phosphite ligand employed in asymmetric catalysis. Its unique structure enables the formation of well-defined chiral environments around a metal center, leading to high enantioselectivities in a variety of chemical transformations. These transformations are pivotal in the synthesis of complex chiral molecules, which are often key intermediates or active pharmaceutical ingredients (APIs) in the drug development pipeline. The in situ generation of the catalyst, by combining the ligand and a suitable metal precursor directly in the reaction vessel, offers a convenient and efficient alternative to the synthesis and isolation of a pre-formed catalyst complex. This approach simplifies the experimental procedure and allows for rapid screening of reaction conditions.

## Application in Asymmetric Synthesis

A prominent application of the Chiraphite ligand is in palladium-catalyzed atroposelective Negishi cross-coupling reactions. This methodology is instrumental in the synthesis of axially chiral biaryl compounds, a structural motif present in numerous biologically active molecules. A notable example is the synthesis of Divarasib (GDC-6036), a potent and selective covalent inhibitor of the KRAS G12C protein, which is a significant target in cancer therapy.<sup>[1][2]</sup> In the synthesis of Divarasib, an (R,R)-Chiraphite-palladium catalyst is utilized to control the axial chirality during the crucial C-C bond formation between two heterocyclic fragments, achieving high atropisomerism.<sup>[3][4]</sup> The protocol detailed below is adapted for the (S,S)-enantiomer and is based on the principles of this highly successful industrial application.

# Experimental Protocol: In Situ Generation of Pd-(S,S)-Chiraphite Catalyst for Atroposelective Negishi Coupling

This protocol describes the in situ preparation of the Pd-(S,S)-Chiraphite catalyst and its subsequent use in a representative atroposelective Negishi cross-coupling reaction.

## Materials and Reagents:

- Palladium(II) cinnamyl chloride dimer ( $[\text{Pd}(\text{cin})\text{Cl}]_2$ )
- **(S,S)-Chiraphite** ligand
- Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF))
- Aryl or heteroaryl halide (substrate 1)
- Organozinc reagent (substrate 2)
- Inert gas (Argon or Nitrogen)
- Standard Schlenk line or glovebox equipment

## Procedure:

- Catalyst Pre-formation (In Situ Generation):
  - In a glovebox or under a strict inert atmosphere, add  $[\text{Pd}(\text{cin})\text{Cl}]_2$  (0.5 mol%) and **(S,S)-Chiraphite** (1.0 mol%) to a dry reaction vessel equipped with a magnetic stir bar.
  - Add anhydrous, degassed THF to the vessel to achieve the desired reaction concentration.
  - Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution may change color, indicating complex formation.
- Negishi Cross-Coupling Reaction:

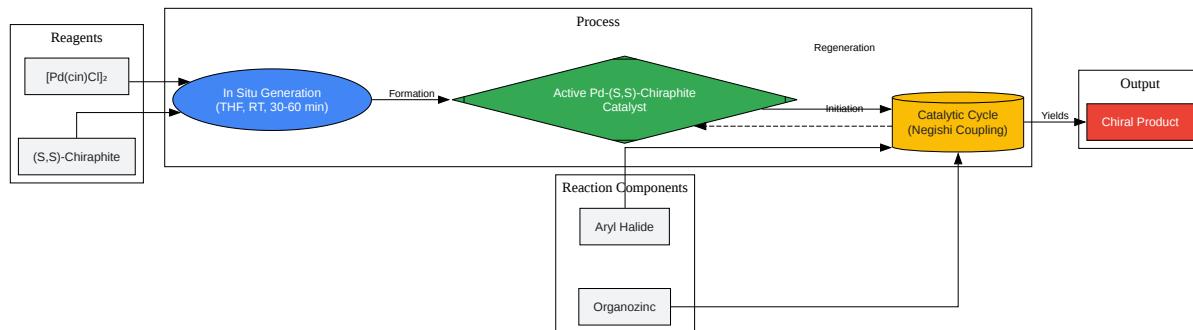
- To the pre-formed catalyst solution, add the aryl or heteroaryl halide (1.0 equivalent).
- Stir the mixture for a few minutes before adding the organozinc reagent (typically 1.1-1.5 equivalents) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
- Allow the reaction to proceed at the optimized temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired atropisomeric product.

## Data Presentation

The following table summarizes representative quantitative data for the atroposelective Negishi coupling reaction for the synthesis of a key intermediate of Divarasib (GDC-6036), using the analogous (R,R)-Chiraphite ligand. The results are indicative of the high efficiency and selectivity achievable with this catalytic system.

Parameter	Value	Reference
Catalyst System	Pd/(R,R)-Chiraphite	[3]
Palladium Precursor	[Pd(cin)Cl] <sub>2</sub>	[3]
Ligand	(R,R)-Chiraphite	[3]
Catalyst Loading (Pd)	0.5 mol %	[3]
Ligand Loading	1.0 mol %	[3]
Reaction	Atroposelective Negishi Coupling	[3]
Substrate 1	Aminopyridine derivative	[3]
Substrate 2	Quinazoline-organozinc derivative	[3]
Solvent	THF	[3]
Yield of (Ra)-product	Excellent	[4]
Atropisomeric Ratio	High	[3][4]

## Mandatory Visualization



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Caption: Workflow for the in situ generation and application of the Pd-(S,S)-Chiraphite catalyst.

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